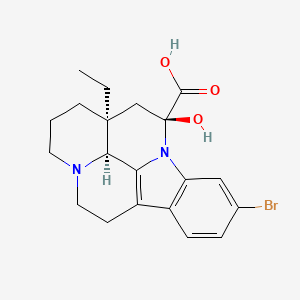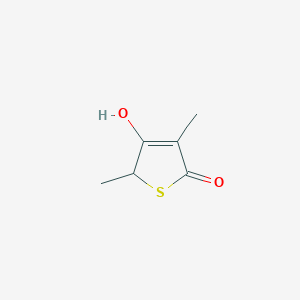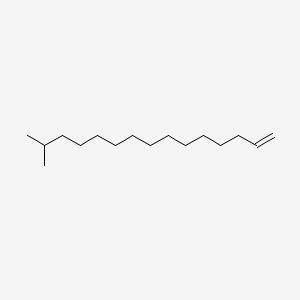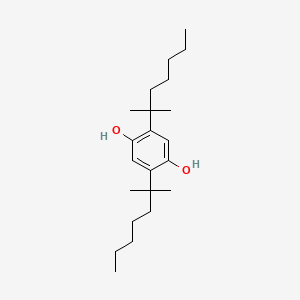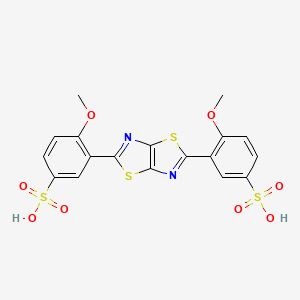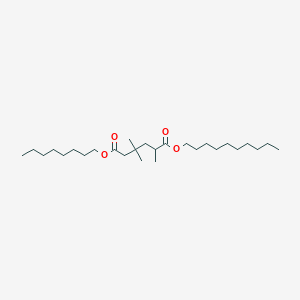
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester is a chemical compound known for its unique structural properties and applications. It is an ester derivative of hexanedioic acid, which is commonly known as adipic acid. The compound is characterized by the presence of two long alkyl chains, decyl and octyl, attached to the hexanedioic acid backbone. This structural configuration imparts specific physical and chemical properties to the compound, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester typically involves the esterification of hexanedioic acid with decanol and octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion. The resulting ester is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the efficient conversion of starting materials to the ester product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
科学研究应用
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester finds applications in several scientific research fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The long alkyl chains of the ester contribute to its hydrophobic properties, influencing its interactions with lipid membranes and other hydrophobic environments.
相似化合物的比较
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester can be compared with other similar compounds, such as:
Hexanedioic acid, dioctyl ester: Similar ester with two octyl groups instead of decyl and octyl.
Hexanedioic acid, diethyl ester: Ester with shorter ethyl groups.
Hexanedioic acid, dibutyl ester: Ester with butyl groups.
The uniqueness of this compound lies in its specific alkyl chain lengths, which impart distinct physical and chemical properties compared to other esters.
属性
| 68425-97-8 | |
分子式 |
C27H52O4 |
分子量 |
440.7 g/mol |
IUPAC 名称 |
1-O-decyl 6-O-octyl 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)24(3)22-27(4,5)23-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3 |
InChI 键 |
UJWASZQDZMOHER-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)C(C)CC(C)(C)CC(=O)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


